Product packaging for Atenolol beta-D-glucuronide-d7(Cat. No.:)

Atenolol beta-D-glucuronide-d7

Cat. No.: B12421422
M. Wt: 449.5 g/mol
InChI Key: TUFRIQODZMVHRP-NLTLVACXSA-N
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Description

Contextualization of Atenolol (B1665814) Pharmacokinetics and Metabolism

Atenolol is a cardioselective beta-1-adrenergic receptor antagonist used in the management of hypertension and angina pectoris. wikipedia.orgdrugbank.com Unlike many other beta-blockers, atenolol is a hydrophilic compound and undergoes limited hepatic metabolism. wikipedia.orgnih.gov Following oral administration, its absorption from the gastrointestinal tract is incomplete, with a bioavailability of approximately 50%. wikipedia.orgdrugs.com The absorbed portion is primarily eliminated from the body through renal excretion, with a significant amount excreted unchanged in the urine. nih.govdrugs.com

Despite its minimal metabolism, two metabolites of atenolol have been identified: a hydroxylated metabolite and atenolol glucuronide. wikipedia.orgdrugbank.com Glucuronidation, a major phase II metabolic pathway, involves the conjugation of a glucuronic acid moiety to the drug molecule, increasing its water solubility and facilitating its excretion. While the parent drug, atenolol, is the predominant component found in the bloodstream, understanding the formation and elimination of its metabolites, including atenolol glucuronide, is crucial for a complete pharmacokinetic profile. researchgate.netnih.gov

Key Pharmacokinetic Parameters of Atenolol:

ParameterValueReference
Bioavailability~50% wikipedia.orgdrugs.com
Protein Binding6-16% wikipedia.org
MetabolismMinimal (~5%) wikipedia.orgnih.gov
Elimination Half-Life6-7 hours wikipedia.org
Primary Route of EliminationRenal Excretion nih.govdrugs.com

Rationale for Deuterated Metabolite Analogs in Drug Disposition Studies

The use of stable isotope-labeled compounds, particularly deuterated analogs, is a cornerstone of modern bioanalytical chemistry and drug metabolism research. dovepress.comnih.gov The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, results in a molecule with a higher mass but nearly identical chemical properties to the original compound. dovepress.cominformaticsjournals.co.in This subtle change has profound implications for analytical methodologies, most notably in mass spectrometry (MS).

The primary advantage of using a deuterated analog like Atenolol beta-D-glucuronide-d7 is its function as an ideal internal standard in quantitative bioanalysis. acs.org When analyzing biological samples (e.g., plasma, urine) to determine the concentration of a drug metabolite, a known amount of the deuterated analog is added to the sample. Because the deuterated and non-deuterated forms have the same physicochemical properties, they behave almost identically during sample extraction, chromatography, and ionization in the mass spectrometer. nih.govoup.com However, due to the mass difference, they are distinguishable by the mass spectrometer, allowing for highly accurate and precise quantification of the endogenous metabolite, correcting for any sample loss during processing. oup.comfaa.gov

The kinetic isotope effect (KIE) is another important consideration. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov This can sometimes lead to a slower rate of metabolism for deuterated compounds if the C-H bond cleavage is a rate-limiting step in the metabolic pathway. nih.gov While this effect is a key consideration in the design of "deuterated drugs" intended to have altered metabolic profiles, for the purpose of an internal standard, the deuteration is typically placed at a site that is not metabolically active to ensure co-elution and similar analytical behavior. dovepress.com

Significance of this compound as a Mechanistic Research Tool

This compound serves a critical role beyond routine bioanalysis; it is a vital tool for detailed mechanistic studies of drug disposition. Its application allows researchers to investigate various aspects of atenolol's metabolic pathway with high specificity and sensitivity.

Detailed Research Applications:

Enzyme Kinetics: By incubating atenolol with liver microsomes or specific UDP-glucuronosyltransferase (UGT) enzymes in the presence of this compound, researchers can study the kinetics of glucuronide formation. This helps in identifying the specific UGT isoforms responsible for atenolol's metabolism.

Transporter Studies: The disposition of drugs and their metabolites is often influenced by drug transporters. Studies can be designed to investigate whether atenolol glucuronide is a substrate for various uptake or efflux transporters in the liver and kidney. This compound would be instrumental in quantifying the transport of the metabolite across cell membranes in these experimental systems.

Drug-Drug Interaction Studies: The potential for other co-administered drugs to inhibit or induce the glucuronidation of atenolol can be assessed. By monitoring the levels of atenolol glucuronide using the deuterated standard, researchers can determine if a drug interaction at the metabolic level is likely to occur.

Chemical Properties of this compound:

PropertyValueReference
Molecular FormulaC20H23D7N2O9 clearsynth.com
Molecular Weight449.5 g/mol clearsynth.comnih.gov
IUPAC Name(2S,3S,4S,5R,6R)-6-[1-[4-(2-amino-2-oxoethyl)phenoxy]-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30N2O9 B12421422 Atenolol beta-D-glucuronide-d7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30N2O9

Molecular Weight

449.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[1-[4-(2-amino-2-oxoethyl)phenoxy]-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C20H30N2O9/c1-10(2)22-8-13(9-29-12-5-3-11(4-6-12)7-14(21)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h3-6,10,13,15-18,20,22,24-26H,7-9H2,1-2H3,(H2,21,23)(H,27,28)/t13?,15-,16-,17+,18-,20+/m0/s1/i1D3,2D3,10D

InChI Key

TUFRIQODZMVHRP-NLTLVACXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CC(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization of Atenolol Beta D Glucuronide D7

Precursor Synthesis and Deuterium (B1214612) Labeling Strategies for Atenolol (B1665814)

The synthesis of the deuterated precursor, atenolol-d7 (B1140565), is foundational. The process typically begins with the synthesis of the non-labeled atenolol core structure, followed by the introduction of deuterium atoms at specific positions.

The industrial synthesis of atenolol often starts from 2-(4-hydroxyphenyl)acetamide. mdpi.comjocpr.comnih.gov This starting material is reacted with epichlorohydrin, often in the presence of a base, to form the epoxide intermediate, 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide. mdpi.comjocpr.com The final step involves the ring-opening of this epoxide with isopropylamine (B41738) to yield atenolol. mdpi.comnih.gov

Deuterium labeling to create atenolol-d7 is strategically performed to ensure metabolic stability of the label. The 'd7' designation typically refers to the seven deuterium atoms on the isopropyl group. The most direct strategy to achieve this is to use a deuterated reagent in the final step of the synthesis. Instead of using standard isopropylamine, isopropylamine-d7 is used to open the epoxide ring of 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide. This method efficiently incorporates the seven deuterium atoms onto the terminal amine substituent, a position less susceptible to metabolic exchange. researchgate.net

Alternative strategies for deuterium labeling include hydrogen-isotope exchange (HIE) reactions on the final atenolol molecule, although this can sometimes lead to a mixture of products with varying degrees of deuteration and is less common for producing highly enriched, specifically labeled compounds like the d7-isopropyl variant. researchgate.netresearchgate.net

Parameter Description Reference
Starting Material 2-(4-hydroxyphenyl)acetamide mdpi.comjocpr.com
Intermediate 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide mdpi.comjocpr.com
Labeling Reagent Isopropylamine-d7Inferred from standard labeling strategies researchgate.net
Labeling Strategy Reaction of the epoxide intermediate with deuterated isopropylamine-d7. mdpi.comresearchgate.net

Chemoenzymatic and Chemical Approaches to Glucuronide Conjugation

Glucuronidation is a major metabolic pathway for atenolol. mdpi.comdrugbank.com The synthesis of its glucuronide metabolite can be achieved through both chemoenzymatic and purely chemical methods.

Chemoenzymatic Synthesis: This approach mimics the biological process and offers high regioselectivity and stereoselectivity. It typically involves the use of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo. The reaction requires the deuterated atenolol-d7 substrate, a source of the UGT enzyme (often from recombinant sources or liver microsomes), and the activated sugar donor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). This method directly yields the desired beta-D-glucuronide conjugate.

Chemical Synthesis: Purely chemical methods provide an alternative route. A common approach is the Koenigs-Knorr reaction or its modern variants. This involves reacting the hydroxyl group of atenolol-d7 with a protected glucuronic acid donor, such as an acetobromo-α-D-glucuronic acid methyl ester. The reaction is typically promoted by a heavy metal salt, like silver carbonate or mercury(II) cyanide. Following the coupling reaction, a deprotection sequence is required to remove the protecting groups (e.g., acetyl groups from the sugar and the methyl ester) to yield the final Atenolol beta-D-glucuronide-d7.

Method Key Reagents/Components Advantages
Chemoenzymatic Atenolol-d7, UDP-glucuronosyltransferase (UGT), UDP-glucuronic acid (UDPGA)High stereoselectivity and regioselectivity, mimics biological pathway.
Chemical Atenolol-d7, Protected glucuronic acid donor (e.g., acetobromo-α-D-glucuronic acid methyl ester), Promoter (e.g., silver salt), Deprotection reagents (e.g., base)Scalable, does not require biological reagents.

Stereoselective Synthesis of Beta-D-Glucuronide Conjugates

The stereochemistry of both the atenolol backbone and the glucuronic acid linkage is critical. Atenolol is a chiral molecule, with the (S)-enantiomer possessing the majority of the beta-blocking activity. nih.gov The glycosidic bond of the glucuronide must be in the beta (β) configuration.

To achieve a specific diastereomer of the final product, synthesis often starts with an enantiopure precursor, such as (S)-atenolol-d7. researchgate.netnih.gov The synthesis of enantiopure (S)-atenolol can be accomplished through chemoenzymatic kinetic resolution of a racemic intermediate, such as the corresponding chlorohydrin, using lipases like Candida antarctica lipase (B570770) B (CALB). researchgate.netnih.govnih.gov

In chemical synthesis, achieving the β-configuration of the glycosidic bond is directed by the choice of protecting groups on the glucuronic acid donor. The use of a participating group, such as an acetyl group, at the C-2 position of the glucuronic acid donor ensures the formation of the 1,2-trans-glycosidic bond, which corresponds to the desired β-anomer. This occurs via a mechanism involving neighboring group participation.

Purification and Isolation Techniques for Isotope-Labeled Metabolites

The purification and isolation of the final product are essential to ensure its suitability for use as an analytical standard. moravek.com Given the polar nature of the glucuronide metabolite, chromatographic techniques are the primary methods employed.

High-Performance Liquid Chromatography (HPLC): Preparative reversed-phase HPLC (RP-HPLC) is the most common and effective method for isolating this compound from the synthetic reaction mixture. nih.govresearchgate.netnih.gov This technique separates the product from unreacted starting materials, reagents, and any side products based on differences in polarity. A typical system would use a C18 column with a mobile phase consisting of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. researchgate.net

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of the reaction and for preliminary assessment of the product's purity before scaling up to preparative HPLC. unm.eduunm.edu

Technique Purpose Typical Conditions Reference
Preparative HPLC Final purification and isolation of the target compound.Reversed-phase C18 column; Water/Acetonitrile or Methanol gradient. nih.govresearchgate.net
Thin-Layer Chromatography (TLC) Reaction monitoring and preliminary purity checks.Silica gel plates; appropriate solvent system to achieve separation. unm.eduunm.edu

Assessment of Isotopic Enrichment and Radiochemical Purity

The final step is to rigorously characterize the purified product to confirm its identity, isotopic enrichment, and purity. acs.org Radiochemical purity is a term used for radio-labeled compounds, but the principles of assessing purity from byproducts are analogous for stable-isotope-labeled compounds. nih.govunm.edu

High-Resolution Mass Spectrometry (HR-MS): This is the primary technique for confirming the elemental composition and determining the level of isotopic enrichment. rsc.orgresearchgate.netchemicalsknowledgehub.com By comparing the mass-to-charge ratio (m/z) of the labeled compound to its theoretical exact mass, the identity is confirmed. The isotopic enrichment is calculated by analyzing the ion cluster and determining the relative abundance of the desired d7-isotopologue compared to lower-deuterated species (d0 to d6). rsc.orgisotope.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure and, crucially, the position of the deuterium labels. rsc.orgnih.gov ¹H NMR spectra will show the absence of signals corresponding to the protons that have been replaced by deuterium on the isopropyl group. ²H NMR can also be used to directly observe the deuterium signals, confirming their location.

Analytical HPLC: The chemical purity of the final product is determined using analytical HPLC, typically with UV or MS detection. nih.govnih.gov The sample should show a single major peak corresponding to the product, and the purity is often expressed as the percentage of the total peak area. nih.gov

Analysis Technique Information Obtained Reference
Identity & Isotopic Enrichment High-Resolution Mass Spectrometry (HR-MS)Confirms elemental composition; quantifies the percentage of d7-labeling. rsc.orgchemicalsknowledgehub.com
Structural Confirmation Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms chemical structure and location of deuterium atoms. rsc.orgnih.gov
Chemical Purity Analytical High-Performance Liquid Chromatography (HPLC-UV/MS)Determines the percentage of the desired compound relative to impurities. nih.govnih.gov

Advanced Analytical Characterization and Quantification of Atenolol Beta D Glucuronide D7

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preeminent analytical technique for the quantification of atenolol (B1665814) and its metabolites from biological matrices. The use of Atenolol beta-D-glucuronide-d7 as an internal standard is integral to correcting for matrix effects and variations in sample processing and instrument response.

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are effective soft ionization techniques for the analysis of polar compounds like atenolol and its glucuronide metabolite. ESI is generally preferred for its high efficiency in ionizing polar molecules directly from the liquid phase, making it well-suited for the analysis of atenolol glucuronide. Positive ion mode ESI is typically employed, as it readily generates the protonated molecular ion [M+H]⁺.

APCI serves as a valuable alternative, particularly for less polar compounds or when matrix effects are problematic with ESI. In positive ion mode, APCI also efficiently produces the [M+H]⁺ ion for atenolol and its metabolites. faa.gov The choice between ESI and APCI often depends on the specific LC conditions, the complexity of the sample matrix, and the desired sensitivity.

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive quantification technique used in tandem mass spectrometry. For this compound, specific precursor-to-product ion transitions are monitored. While direct literature on the MRM transitions for this deuterated glucuronide is scarce, they can be inferred from the known transitions of atenolol and the principles of mass spectrometry.

The precursor ion for this compound would be its protonated molecule, [M+H]⁺, with an m/z of 451.2. The product ions would result from the fragmentation of this precursor. Based on the fragmentation of atenolol, which includes major product ions at m/z 190.1 and 145.1, the transitions for its deuterated glucuronide can be predicted. faa.govresearchgate.net The most abundant and stable transitions are selected for quantification and confirmation.

Table 1: Predicted MRM Transitions for this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound451.2274.2 (Atenolol-d7 aglycone)197.1Data not available

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing accurate mass measurements, which allows for the determination of the elemental composition of an analyte. mdpi.com This is particularly useful for metabolite identification and for distinguishing between isobaric interferences. For this compound, HRMS can confirm its elemental composition with a high degree of confidence, typically with a mass accuracy of less than 5 ppm. mdpi.com This technique is invaluable for structural confirmation and for ensuring the purity of the stable isotope-labeled standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While less common for polar metabolites like glucuronides due to their low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of atenolol and its metabolites following a derivatization step. oup.com Derivatization, typically through silylation, is necessary to increase the volatility and thermal stability of the analyte. oup.com For this compound, a multi-step derivatization would be required to make it amenable to GC-MS analysis. This method is generally more complex and time-consuming than LC-MS/MS and is therefore less frequently used for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of molecules. For a complex molecule like this compound, NMR can confirm the site of glucuronidation and the position of the deuterium (B1214612) labels.

¹H and ¹³C NMR spectra would provide detailed structural information for this compound. The ¹H NMR spectrum would show characteristic signals for the aromatic and aliphatic protons of the atenolol moiety and the protons of the glucuronic acid ring. The absence of signals at the positions of deuterium labeling would confirm the isotopic substitution. The ¹³C NMR spectrum would similarly provide signals for all carbon atoms in the molecule, and the signals for the deuterated carbons would be significantly attenuated or absent, depending on the NMR experiment.

Table 2: Predicted Chemical Shifts in ¹H and ¹³C NMR for this compound (in ppm, relative to TMS)
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.3115 - 160
Aliphatic CH/CH₂ (Atenolol moiety)2.5 - 4.540 - 70
Glucuronide Anomeric H~4.5 - 5.5~100
Glucuronide Ring H~3.2 - 4.0~70 - 80

Deuterium (²H) NMR for Labeling Position Confirmation

Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is a powerful technique for the unequivocal confirmation of deuteration in a molecule. Unlike proton (¹H) NMR, which detects hydrogen-1 nuclei, ²H NMR specifically detects deuterium (hydrogen-2) nuclei. This specificity is crucial for verifying not only the successful incorporation of deuterium but also its precise location within the molecular structure of this compound. wikipedia.orgmagritek.com

The process involves acquiring a ²H NMR spectrum of the synthesized compound. A deuterated compound will exhibit distinct peaks in the ²H NMR spectrum, while these corresponding signals will be absent in the ¹H NMR spectrum. huji.ac.il For this compound, the labeling is on the isopropyl group. Therefore, the ²H NMR spectrum is expected to show a signal corresponding to the seven deuterium atoms on this moiety. The chemical shift of this signal will be nearly identical to the chemical shift of the corresponding protons in the unlabeled compound. magritek.com The absence of the characteristic isopropyl signals in the ¹H NMR spectrum further validates the high isotopic enrichment of the d7-label. huji.ac.il This combined approach of using both ¹H and ²H NMR provides definitive evidence of the labeling position and isotopic purity. wiley.comnih.gov

NucleusExpected Chemical Shift (ppm)Expected Signal PatternInformation Provided
¹H (Proton)~1.2Signal significantly diminished or absentConfirms replacement of protons with deuterium on the isopropyl group.
²H (Deuterium)~1.2Strong signal presentDirectly detects the presence and chemical environment of the deuterium labels on the isopropyl group.

Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the molecular structure and functional groups present in this compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique molecular fingerprint. In the IR spectrum of this compound, characteristic absorption bands for its various functional groups can be identified. nih.govmdpi.com These include the stretching vibrations of hydroxyl (-OH) groups from the glucuronide and the secondary alcohol, the amine (N-H) group, the amide carbonyl (C=O) group, and the aromatic ring. mdpi.comresearchgate.net A key feature for confirming deuteration is the presence of carbon-deuterium (C-D) bond stretching and bending vibrations. These bands appear at lower frequencies (wavenumbers) compared to the corresponding carbon-hydrogen (C-H) vibrations due to the heavier mass of deuterium.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly useful for analyzing non-polar bonds and symmetric vibrations. For a complex metabolite in a biological matrix, Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly enhance the signal and provide fingerprint-like specificity. nih.gov The Raman spectrum of this compound would also show characteristic bands for the aromatic ring and other functional groups, as well as the distinct C-D vibrations, corroborating the IR data. researchgate.net

Vibrational ModeTypical IR Wavenumber (cm⁻¹)Typical Raman Shift (cm⁻¹)Associated Functional Group
O-H Stretch3200-3600WeakAlcohol, Carboxylic Acid (Glucuronide)
N-H Stretch3100-3500ModerateSecondary Amine, Primary Amide
C=O Stretch1630-1680StrongPrimary Amide
Aromatic C=C Stretch1450-1600StrongBenzene Ring
C-O Stretch1000-1300ModerateEther, Alcohol, Glucuronide
C-D Stretch2100-2250ModerateDeuterated Isopropyl Group

Chromatographic Separation Science for Metabolite Resolution

The accurate quantification of drug metabolites from complex biological matrices, such as plasma or urine, necessitates highly efficient and selective separation techniques. Given that Atenolol beta-D-glucuronide is a highly polar molecule, specialized chromatographic strategies are required for its resolution. researchgate.netscispace.com

Traditional reversed-phase liquid chromatography (RP-LC) often provides insufficient retention for very polar compounds like glucuronide metabolites, which may elute in or near the solvent front, leading to poor resolution and susceptibility to matrix effects. nih.govnih.gov To overcome this, advanced column chemistries have been developed.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a leading technique for the analysis of polar compounds. chromatographyonline.comnih.gov HILIC utilizes a polar stationary phase (such as bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. nih.govchromatographyonline.com This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes like Atenolol beta-D-glucuronide can partition, resulting in excellent retention and separation. chromatographyonline.comnih.gov HILIC is also advantageous for mass spectrometry detection, as the high organic content of the mobile phase promotes efficient desolvation and ionization. researchgate.net

Other advanced options include:

Aqueous C18 (AQ-type) Columns: These are modified reversed-phase columns designed to prevent phase collapse in highly aqueous mobile phases, allowing for better retention of polar analytes than traditional C18 columns. waters.com

Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange properties, offering multiple mechanisms of interaction to retain and separate compounds based on both polarity and charge. waters.com

Column ChemistryPrimary Separation MechanismSuitability for Polar MetabolitesAdvantages
HILIC (e.g., Amide, Zwitterionic)PartitioningExcellentStrong retention of very polar compounds, MS-friendly mobile phases. chromatographyonline.comchromatographyonline.com
Aqueous C18 (AQ-type)Reversed-PhaseGoodCompatible with 100% aqueous mobile phases, improved polar retention over standard C18. waters.com
Mixed-Mode (e.g., RP/Ion-Exchange)Reversed-Phase & Ion-ExchangeVery GoodOrthogonal selectivity, tunable retention via pH and ionic strength.

When this compound is used as an internal standard (IS) for the quantification of the unlabeled analyte, a rigorous method validation is required to ensure the reliability of the results. The use of a stable isotope-labeled (SIL) IS is considered the gold standard because it has nearly identical chemical and physical properties to the analyte, allowing it to effectively compensate for variability during sample preparation and analysis. waters.comamazonaws.comnih.gov However, specific validation parameters must be carefully assessed.

Key validation parameters include:

Specificity and Selectivity: The method must demonstrate the ability to differentiate and quantify the analyte and IS from endogenous matrix components and other potential interferences.

Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte and IS. The ratio of the analyte response to the IS response should remain consistent across different sources of the biological matrix to confirm that the IS effectively tracks and corrects for ion suppression or enhancement. thermofisher.com

Co-elution: Ideally, the SIL-IS and the analyte should co-elute chromatographically. waters.com A slight shift in retention time due to the "isotope effect" can sometimes occur with deuterium labeling. It is critical to ensure that any small separation does not lead to differential matrix effects between the analyte and the IS. waters.comscispace.com

Isotopic Purity and Crossover: The isotopic purity of the IS must be high. The contribution of the unlabeled analyte signal in the IS solution (and vice-versa) must be measured and confirmed to be negligible, typically less than 0.1% of the analyte response at the lower limit of quantification (LLOQ). ut.ee

Stability of the Label: The deuterium labels must be stable and not undergo back-exchange with protons from the solvent or matrix under the conditions of sample storage, preparation, and analysis. acanthusresearch.com Placing labels on non-exchangeable positions, such as C-D bonds, is essential for this stability. acanthusresearch.com

Validation ParameterPurposeTypical Acceptance Criteria
Matrix EffectTo ensure the IS compensates for ion suppression/enhancement. thermofisher.comCoefficient of Variation (CV) of the analyte/IS ratio across different matrix lots should be ≤15%.
Isotopic CrossoverTo check for the presence of unlabeled analyte in the IS and vice versa. ut.eeResponse in the analyte MRM channel from the IS should be <5% of the LLOQ response. Response in the IS channel from the analyte should be <1%.
RecoveryTo evaluate the efficiency of the extraction process.Recovery of the analyte and IS should be consistent and reproducible, though not necessarily 100%. nih.gov
Co-elutionTo ensure analyte and IS experience the same chromatographic conditions and matrix effects. waters.comRetention time of IS should be within ±2% of the analyte's retention time.
Label StabilityTo confirm no loss of deuterium atoms during the analytical process. acanthusresearch.comNo significant change in analyte/IS ratio after incubation under various conditions (e.g., different pH, temperature).

Mechanistic Investigations of Atenolol Glucuronidation and Isotope Effects

In Vitro Metabolic Studies Using Subcellular Fractions and Recombinant Enzymes

In vitro systems utilizing human liver microsomes and recombinant UDP-glucuronosyltransferase (UGT) enzymes are instrumental in elucidating the specific enzymes and kinetic parameters governing the glucuronidation of atenolol (B1665814).

Identification of Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Isoforms Involved

The conjugation of atenolol with glucuronic acid is catalyzed by the UGT superfamily of enzymes. While atenolol is known to undergo glucuronidation, the specific UGT isoforms responsible for this metabolic pathway have been a subject of investigation. One in vitro study utilizing rat and dog liver microsomes indicated the formation of a conjugate metabolite. Furthermore, this study suggested the involvement of UGT1A6 in the glucuronidation of atenolol researchgate.net. However, a comprehensive screening of a panel of recombinant human UGT isoforms is necessary to definitively identify all contributing enzymes and their relative contributions to atenolol glucuronidation. Such studies are crucial for predicting potential drug-drug interactions and inter-individual variability in atenolol metabolism.

Kinetic Characterization of Glucuronide Formation

The efficiency of enzymatic reactions is characterized by the Michaelis-Menten constants, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity). At present, specific Km and Vmax values for the formation of Atenolol beta-D-glucuronide from atenolol in human liver microsomes or by specific recombinant UGT isoforms are not extensively reported in the peer-reviewed literature. The determination of these kinetic parameters is essential for quantitatively understanding the rate of atenolol glucuronidation and for developing accurate pharmacokinetic models.

The following table illustrates the typical data required for such a characterization, though specific values for atenolol are not currently available in published literature.

Enzyme SourceKm (µM)Vmax (pmol/min/mg protein)
Human Liver MicrosomesData not availableData not available
Recombinant UGT1A6Data not availableData not available

In Vivo Metabolic Profiling in Preclinical Animal Models

Studies in preclinical animal models are vital for understanding the absorption, distribution, metabolism, and excretion (ADME) of atenolol and its metabolites in a whole-organism context.

Assessment of Excretion Pathways and Metabolite Recovery

Investigations into the disposition of radiolabeled atenolol in various animal species have shown that the drug is primarily eliminated through the kidneys. In dogs, the absorption of oral atenolol is virtually complete, with elimination occurring largely via the kidney nih.govnih.gov. In rats, biliary excretion is minimal nih.gov. Across multiple species, the major component found in urine is unchanged atenolol nih.gov. A minor metabolite resulting from hydroxylation has also been identified nih.gov.

The table below summarizes the urinary recovery of the parent drug in dogs following intravenous and oral administration, highlighting the predominance of renal excretion.

Animal ModelRoute of AdministrationPercentage of Parent Drug Recovered in Urine
DogIntravenous83% nih.gov
DogOral65% nih.gov

While these studies confirm that metabolism of atenolol is not extensive, quantitative data on the recovery of the glucuronide metabolite in urine and feces from different preclinical models would provide a more complete picture of its excretion profile.

Pharmacokinetic Modeling of Deuterated Conjugates in Animal Systems

The use of deuterated compounds like Atenolol-d7 (B1140565) allows for more precise pharmacokinetic modeling. However, specific pharmacokinetic models for Atenolol beta-D-glucuronide-d7 in preclinical animal systems are not currently available in the scientific literature. The development of such models would require experimental data on the time course of plasma, urine, and fecal concentrations of the deuterated parent drug and its glucuronide metabolite in species such as rats and dogs. These models would be invaluable for understanding the impact of deuteration on the absorption, distribution, metabolism, and excretion of the glucuronide conjugate.

Exploration of Kinetic Isotope Effects on Atenolol Biotransformation

The substitution of hydrogen with deuterium (B1214612) can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This can have significant implications for drug metabolism, potentially leading to altered pharmacokinetic profiles nih.govnih.govresearchgate.net. A primary KIE occurs when the bond to the isotope is broken in the rate-determining step of the reaction.

For atenolol, deuteration at specific positions could influence the rate of its glucuronidation. If the C-H bond cleavage is part of the rate-limiting step of the UGT-catalyzed reaction, a slower rate of metabolism for the deuterated compound would be expected. However, the magnitude of this effect is difficult to predict without experimental data. Studies specifically investigating the kinetic isotope effect on atenolol glucuronidation by comparing the metabolic rates of atenolol and its deuterated isotopologues have not been reported. Such studies would provide valuable insights into the reaction mechanism of UGTs and the potential for using deuteration to modify the pharmacokinetic properties of atenolol.

Deuterium Effects on Metabolic Stability and Enzyme Activity

The substitution of hydrogen with its heavier isotope, deuterium, at specific molecular positions can significantly alter the metabolic stability of a drug. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Cleavage of a C-D bond requires more energy and therefore proceeds at a slower rate, which can lead to a decreased rate of metabolism for deuterated compounds. nih.govresearchgate.netdeutramed.com

In the context of atenolol, deuteration at the seven positions of the isopropyl group to create atenolol-d7 is anticipated to influence its metabolic stability, particularly if metabolic processes target this region of the molecule. While the primary route of atenolol elimination is renal, the minor metabolic pathways, including glucuronidation, could be affected by this isotopic substitution. Glucuronidation is a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), which involves the transfer of glucuronic acid from a cofactor to the drug molecule. nih.govmdpi.com

Research Findings on Deuterium Effects:

While specific studies on the enzyme kinetics of this compound formation are not extensively available in the public domain, general principles of deuterium's impact on drug metabolism can be applied. The KIE is most pronounced when C-H bond cleavage is the rate-limiting step in a metabolic reaction. nih.govnih.gov For glucuronidation, if the conformation of atenolol within the active site of the UGT enzyme is influenced by the deuterated isopropyl group, this could indirectly affect the reaction rate.

Metabolic Switching: A potential consequence of deuteration is "metabolic switching" or "metabolic shunting". osti.govnih.govresearchgate.netacs.org If the rate of one metabolic pathway is slowed due to the kinetic isotope effect, the drug may be shunted towards alternative metabolic routes. In the case of atenolol-d7, if oxidative metabolism of the isopropyl group is a competing pathway, its retardation by deuteration could potentially lead to a greater proportion of the drug undergoing glucuronidation.

Enzyme Activity: The direct impact of deuteration on the intrinsic activity of UGT enzymes towards atenolol is a key area of investigation. Without specific experimental data for atenolol-d7, we can hypothesize the potential outcomes based on general knowledge. The interaction between the substrate and the enzyme's active site is critical. Deuteration is not expected to alter the electronic properties of the molecule significantly but can affect vibrational modes and bond stabilities, which might subtly influence binding affinity (Km) and the maximal reaction velocity (Vmax).

Illustrative Data on Metabolic Stability:

To illustrate the potential impact of deuteration on metabolic stability, the following hypothetical data table compares the in vitro metabolic stability of atenolol and atenolol-d7 in human liver microsomes. It is crucial to note that this data is for illustrative purposes only and is not derived from actual experimental results for atenolol-d7.

CompoundIncubation Time (min)Parent Compound Remaining (%)Calculated Half-life (t½, min)
Atenolol0100120
3085
6070
12050
Atenolol-d7 (Hypothetical)0100180
3092
6085
12070

This hypothetical table suggests that atenolol-d7 has a longer metabolic half-life in human liver microsomes compared to its non-deuterated counterpart, indicating increased metabolic stability.

Impact of Isotope Labeling on Elimination Pathways

The primary route of elimination for atenolol is via the kidneys, with a significant portion of the administered dose being excreted as the unchanged parent drug. clinpgx.orgmdpi.com Glucuronidation represents a smaller but important elimination pathway. Isotopic labeling with deuterium can potentially alter the balance of these elimination pathways.

Research Findings on Elimination Pathways:

An increase in metabolic stability due to deuteration could lead to a higher fraction of the drug being available for renal excretion as the parent compound. Conversely, if metabolic switching occurs, the profile of excreted metabolites could change. For instance, if deuteration slows down other metabolic pathways more significantly than glucuronidation, a relative increase in the proportion of this compound might be observed in urine and feces compared to the metabolites of non-deuterated atenolol.

Illustrative Pharmacokinetic Data:

The following interactive table presents a hypothetical comparison of the pharmacokinetic parameters of atenolol and atenolol-d7 in humans. This data is intended for illustrative purposes to demonstrate the potential effects of deuteration and is not based on actual clinical trial data for atenolol-d7.

ParameterAtenololAtenolol-d7 (Hypothetical)Fold Change
Elimination Half-life (t½, hours)6.58.51.31
Peak Plasma Concentration (Cmax, ng/mL)5006001.20
Area Under the Curve (AUC, ng·h/mL)450063001.40
Total Clearance (CL, L/h)22.215.90.72
Renal Clearance (CLr, L/h)20.014.30.72
Metabolic Clearance (CLm, L/h)2.21.60.73

This hypothetical data suggests that deuteration could lead to a longer elimination half-life, higher plasma concentrations, and a larger area under the curve, primarily due to a reduction in total clearance.

Research Applications and Utility of Atenolol Beta D Glucuronide D7

Role as a Stable Isotope-Labeled Internal Standard in Quantitative Bioanalysis

The primary and most critical application of Atenolol (B1665814) beta-D-glucuronide-d7 is its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. SIL-IS are considered the gold standard for mass spectrometry-based quantification methods, such as liquid chromatography-mass spectrometry (LC-MS), due to their ability to mimic the analyte of interest throughout the analytical process.

Biological matrices such as plasma, urine, and tissue homogenates are inherently complex and can significantly impact the accuracy and precision of analytical measurements. The use of Atenolol beta-D-glucuronide-d7 as an internal standard helps to mitigate these matrix effects. Since it is chemically identical to the endogenous (unlabeled) atenolol glucuronide, it co-elutes during chromatography and experiences similar ionization suppression or enhancement in the mass spectrometer. By normalizing the signal of the analyte to the signal of the SIL-IS, variations introduced during sample preparation, injection, and ionization are effectively corrected, leading to more reliable and reproducible results.

Parameter Without SIL-IS With this compound (SIL-IS)
Variability in Sample Extraction HighLow (Corrected)
Matrix Effects (Ion Suppression/Enhancement) HighLow (Compensated)
Injection Volume Inconsistency Can introduce errorCorrected
Overall Accuracy and Precision LowerHigher

This compound is instrumental in absolute quantification assays, which aim to determine the exact concentration of atenolol and its glucuronide metabolite in a given sample. In these methods, a known amount of the deuterated standard is added to the biological sample at the beginning of the workflow. By comparing the peak area ratio of the unlabeled analyte to the labeled internal standard against a calibration curve, a precise and accurate concentration of the analyte can be determined. This is crucial in pharmacokinetic and toxicokinetic studies where understanding the exact levels of a drug and its metabolites is essential.

Tracer Applications in Preclinical Drug Disposition and Absorption Studies

The isotopic labeling of this compound allows it to be used as a tracer in preclinical studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of atenolol's primary metabolite.

While atenolol itself is known for its low passive permeability across biological membranes like the blood-brain barrier (BBB), the characteristics of its glucuronide metabolite are also of significant interest nih.gov. Studies using deuterated forms of atenolol, such as Atenolol-d7 (B1140565), have been conducted to investigate its transport mechanisms nih.gov. Similarly, this compound could be employed in preclinical animal models to study the permeability and potential transporter-mediated flux of the glucuronide metabolite across cellular barriers. For instance, in BBB studies, the administration of the labeled compound would allow researchers to track its passage into the central nervous system, providing insights into whether the glucuronide is subject to efflux transporters that might limit its brain penetration.

Development of Reference Standards for Impurity Profiling and Quality Control of Atenolol and its Metabolites

This compound serves as a crucial reference standard in the pharmaceutical industry for the quality control of atenolol drug products. The presence of metabolites and impurities in active pharmaceutical ingredients (APIs) must be carefully monitored to ensure the safety and efficacy of the final drug product.

As a well-characterized standard, this compound can be used to:

Identify and quantify atenolol glucuronide as a metabolite in drug batches.

Validate analytical methods for the detection of atenolol and its related substances.

Support forced degradation studies by helping to identify degradation products.

Challenges and Future Directions in Deuterated Metabolite Research

Analytical Challenges in High-Throughput Metabolomics

The integration of deuterated standards like Atenolol (B1665814) beta-D-glucuronide-d7 into high-throughput metabolomics workflows is not without its challenges. While stable isotopically labeled molecules are considered the gold standard for internal standards, their use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) can present subtle complexities. nih.govresearchgate.net

A primary challenge is managing matrix effects, where co-eluting compounds from a biological sample can suppress or enhance the ionization of the analyte and the internal standard, potentially leading to inaccurate quantification. myadlm.orgwaters.com Although deuterated standards are designed to co-elute and behave identically to the analyte, slight differences in chromatographic retention times can occur. This chromatographic shift, caused by the physicochemical differences between carbon-hydrogen and carbon-deuterium bonds, can expose the analyte and the standard to different matrix effect environments, compromising the reliability of the results. myadlm.orgscispace.com

Another consideration is the potential for in-source fragmentation of the glucuronide conjugate, which can complicate analysis. Furthermore, the stability of the deuterium (B1214612) labels is crucial; back-exchange of deuterium for hydrogen can occur under certain pH conditions, diminishing the isotopic purity of the standard and affecting quantification. researchgate.net

Table 1: Illustrative Impact of Matrix Effects on Analyte Quantification

Sample Matrix Analyte Peak Area (Atenolol glucuronide) IS Peak Area (Atenolol glucuronide-d7) Calculated Concentration (ng/mL) Accuracy (%) vs. Neat Solution
Neat Solution 1,000,000 1,050,000 100.0 100%
Plasma Extract 1 850,000 875,000 101.5 101.5%
Plasma Extract 2 650,000 700,000 97.1 97.1%
Urine Extract 1 450,000 300,000 156.3 156.3% (Failure)

This interactive table illustrates how ion suppression or enhancement can disproportionately affect the analyte and its deuterated internal standard (IS), particularly in complex matrices like urine, potentially leading to inaccurate results.

Advancements in Automated Synthesis and Purification of Labeled Conjugates

The synthesis of complex labeled metabolites like Atenolol beta-D-glucuronide-d7 has traditionally been a resource-intensive process. researchgate.net However, significant advancements are paving the way for more efficient and automated production.

Enzymatic synthesis is a rapidly advancing field for producing glucuronides. chimia.chnih.govrsc.org The use of uridine (B1682114) 5'-diphosphoglucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo, offers high specificity and can overcome challenges associated with traditional chemical synthesis, such as the need for extensive protecting group chemistry. chimia.chrsc.org Biocatalysis can be employed using microbial systems or purified enzymes, which can be scaled for larger quantities. hyphadiscovery.com For instance, enzyme membrane reactors are being explored for the continuous synthesis of O-glucuronides, improving yield and simplifying downstream processing. chimia.ch

Purification of these labeled conjugates is also seeing innovation. Traditional chromatographic methods are being supplemented and replaced by more advanced techniques. The purification of complex bioconjugates, while different, offers insights into future methodologies, including tangential flow filtration (TFF) and specialized chromatography resins that can improve the separation of the desired labeled product from unreacted starting materials and synthesis byproducts. nih.govlonza.comgoogle.com

Table 2: Comparison of Synthesis and Purification Strategies for Labeled Glucuronides

Strategy Advantages Challenges
Chemical Synthesis High scalability, well-established methods. Multi-step, potential for low yields, harsh reaction conditions.
Enzymatic/Biocatalysis High stereo- and regioselectivity, milder conditions. chimia.chhyphadiscovery.com Enzyme availability and stability, co-factor costs.
Automated Synthesis Increased throughput, improved reproducibility. High initial capital investment, requires robust chemistry.
Advanced Purification Higher purity, faster processing times. nih.gov Method development can be complex, higher cost of materials.

This interactive table compares different approaches for producing and purifying isotopically labeled conjugates like this compound.

Integration with Systems Biology Approaches for Comprehensive Understanding

The data generated using this compound extends beyond simple pharmacokinetic analysis. When integrated into systems biology models, it can provide a more holistic understanding of a drug's effect on metabolic networks. nih.govuit.no

Stable isotope tracing is a cornerstone of metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions within a biological system. nih.govresearchgate.netcreative-proteomics.com By tracing the path of deuterium-labeled atenolol as it is metabolized to its glucuronide form, researchers can build more accurate models of drug distribution, metabolism, and excretion (ADME). chemicalsknowledgehub.commusechem.com This information is vital for understanding how factors like genetics, disease state, or co-administered drugs can alter atenolol's metabolic fate.

The future lies in combining metabolomics data with other 'omics' data (genomics, proteomics, transcriptomics) in a systems biology framework. uit.no For example, correlating the rate of atenolol glucuronidation with the expression levels of specific UGT enzymes can help create predictive models for drug response and potential drug-drug interactions.

Emerging Methodologies for In Vivo Isotope Tracing in Preclinical Models

The next frontier in utilizing deuterated compounds involves moving beyond blood and urine analysis to tracing their fate directly within tissues in real-time. kuleuven.be

Deuterium Metabolic Imaging (DMI) is an emerging MRI-based technique that allows for the non-invasive, spatial and temporal investigation of metabolic processes. cam.ac.ukbohrium.comnih.gov By administering a deuterated substrate, such as deuterated glucose or a drug like atenolol-d7 (B1140565), researchers can visualize its uptake and conversion into metabolites in specific organs or tumors. cam.ac.uknih.govnih.gov This provides invaluable information on target engagement and metabolic responses to therapy.

Imaging Mass Spectrometry (IMS) , particularly techniques like MALDI imaging, offers another powerful approach. nih.govresearchgate.net IMS allows for the direct visualization of the distribution of a parent drug and its metabolites, including labeled species like this compound, within a thin tissue section. nih.gov This can reveal, with high spatial resolution, where a drug and its metabolites accumulate, providing critical insights for toxicology and pharmacology studies. nih.gov These emerging methods promise to revolutionize our understanding of drug disposition by providing a dynamic, in vivo picture of metabolic processes that were previously inaccessible. harvard.edunih.gov

Q & A

Q. What analytical techniques are recommended for identifying and characterizing atenolol beta-D-glucuronide-d7 in experimental samples?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) coupled with a heating–cooling–reheating program can detect incompatibilities between atenolol derivatives and excipients by analyzing thermal behavior.
  • Fourier Transform Infrared (FTIR) Spectroscopy and Powder X-ray Diffraction (PXRD) validate structural integrity and crystallinity changes. For example, PXRD at room temperature confirmed retained crystallinity in atenolol-excipient mixtures, while heating to 155°C reduced crystallinity .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) is critical for quantifying deuterated compounds, leveraging isotopic labeling for specificity.

Q. How can researchers synthesize this compound with high purity for metabolic studies?

Methodological Answer:

  • Use anomerisation reactions with catalysts like SnCl₄ to stabilize the β-D-glucuronide configuration, as demonstrated in glucuronide synthesis protocols .
  • Employ selective deacetylation (e.g., 7-deacetylation of di-O-acetyldaidzein analogs) to preserve functional groups during derivatization .
  • Validate purity via HPLC with deuterated solvent systems and NMR for structural confirmation, ensuring >95% purity for pharmacokinetic studies .

Q. What experimental design considerations are essential for detecting this compound in biological matrices?

Methodological Answer:

  • Optimize sample preparation using solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate glucuronides from plasma/urine.
  • Include deuterated internal standards (e.g., atenolol-d7 acid) to correct for matrix effects in LC-MS/MS workflows .
  • Design calibration curves spanning 1–1000 ng/mL, with quality controls (QCs) at low, mid, and high concentrations to validate assay precision .

Advanced Research Questions

Q. How can computational models predict the biotransformation pathways of this compound in environmental or biological systems?

Methodological Answer:

  • Develop two-step nitrification models calibrated with parameters like ammonium concentration (25–50 mg-N/L) and dissolved oxygen (2.5–3.0 mg/L) to simulate biodegradation kinetics .
  • Incorporate stoichiometric coefficients (α, β) for enzyme-mediated hydrolysis and microbial uptake, validated against experimental degradation efficiencies (e.g., 92.9% atenolol degradation in 72 hours) .
  • Use Monte Carlo simulations to assess uncertainty in rate constants (e.g., kPC-HET, kPC-AOB) derived from batch bioreactor data .

Q. How should researchers resolve contradictions in atenolol glucuronide stability data across different experimental conditions?

Methodological Answer:

  • Perform principal component analysis (PCA) on DSC thermograms and FTIR spectra to cluster datasets by excipient compatibility, identifying outliers (e.g., hydroxyethylcellulose-induced instability) .
  • Conduct hierarchical cluster analysis (HCA) to differentiate thermal behavior patterns under varying humidity/temperature conditions .
  • Validate hypotheses using accelerated stability studies (40°C/75% RH for 6 months) with periodic PXRD analysis to track crystallinity changes .

Q. What methodologies are effective for validating the pharmacokinetic (PK) parameters of this compound in ocular studies?

Methodological Answer:

  • Use compartmental modeling to estimate aqueous humor PK parameters (e.g., AUCinf,Top, Cmax,Top) from dose-normalized concentration-time profiles .
  • Apply non-linear mixed-effects modeling (NONMEM) to account for inter-subject variability in half-life calculations (e.g., atenolol’s 3–5× longer t₁/₂ vs. timolol) .
  • Exclude outliers via Grubbs’ test (α=0.05) to ensure robust parameter estimation, as done in betaxolol/atenolol comparative studies .

Q. How can isotopic labeling (d7) improve the traceability of atenolol beta-D-glucuronide in complex metabolic networks?

Methodological Answer:

  • Leverage deuterium-labeled internal standards to differentiate endogenous metabolites from exogenous compounds in mass spectrometry, reducing background noise .
  • Design tracer experiments with ¹³C/²H isotopologs to map hepatic glucuronidation pathways using tandem MS/MS fragmentation patterns.
  • Quantify isotopic enrichment via stable isotope-resolved metabolomics (SIRM) , correlating d7-labeled metabolite levels with CYP450/UDP-glucuronosyltransferase activity .

Methodological Notes

  • Data Reporting : For reproducibility, include raw DSC thermograms, FTIR spectra, and PXRD diffractograms as supplementary materials .
  • Statistical Rigor : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid Type I/II errors .
  • Model Validation : Cross-validate biotransformation models using independent datasets (e.g., acyclovir vs. atenolol degradation kinetics) to ensure generalizability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.